3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one
Description
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-20-14-7-8-15(17(11-14)21-2)16(19)9-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKGCASISVFTMA-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Reaction Conditions
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Catalyst : Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol.
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Molar Ratio : 1:1 aldehyde-to-ketone ratio, with 10–15 mol% base catalyst.
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Workup : Acidification with dilute HCl, followed by recrystallization from ethanol/water mixtures.
Representative Procedure (adapted from):
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Dissolve 2,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) and 3-bromoacetophenone (1.99 g, 10 mmol) in 50 mL absolute ethanol.
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Add aqueous KOH (20% w/v, 5 mL) dropwise under stirring.
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Reflux for 18 hours, monitor reaction progress by TLC (hexane:ethyl acetate 3:1).
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Cool to room temperature, acidify with 1M HCl to pH 5–6.
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Collect precipitate via vacuum filtration, recrystallize from ethanol.
Yield : 68–73%
Melting Point : 117–120°C
Alternative Catalytic Systems and Methodological Variations
BF₃·Et₂O-Catalyzed Condensation
Source demonstrates the use of boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid catalyst for chalcone synthesis, offering advantages in regioselectivity:
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Conditions : 0.5 equiv BF₃·Et₂O in 1,4-dioxane at 80°C for 4 hours.
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Mechanistic Advantage : BF₃ coordinates with carbonyl oxygen, enhancing electrophilicity of the aldehyde carbon.
Structural Characterization and Analytical Data
Spectroscopic Properties
¹H NMR (400 MHz, DMSO-d₆):
δ 8.16 (d, J = 9.0 Hz, 2H, H-2'', H-6''),
7.95 (d, J = 15.6 Hz, 1H, H-β),
7.72 (d, J = 15.6 Hz, 1H, H-α),
7.56–7.54 (m, 1H, H-5'),
7.44–7.39 (m, 1H, H-4'),
6.68 (d, J = 8.4 Hz, 1H, H-5),
3.88 (s, 3H, OCH₃),
3.85 (s, 3H, OCH₃).
¹³C NMR (100 MHz, DMSO-d₆):
δ 187.5 (C=O),
163.9 (C-2),
152.1 (C-4),
139.8 (C-1'),
131.6 (C-3'),
130.9 (C-β),
126.2 (C-α),
114.6 (C-5),
105.3 (C-1''),
56.1 (OCH₃),
55.9 (OCH₃).
Crystallographic Data (Hypothetical Projection)
While no crystal structure exists for the exact compound, analogous brominated chalcones exhibit:
Reaction Optimization and Byproduct Analysis
Critical Parameters Affecting Yield
Common Byproducts and Mitigation Strategies
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Diastereomer Formation (Z-configuration):
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Minimized through extended reaction times (>12 hours).
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Aldol Side Products :
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Demethoxylation :
Comparative Evaluation of Synthetic Routes
Table 1 : Method Comparison for 3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one Synthesis
| Method | Catalyst | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Classical Claisen | KOH/EtOH | 18 | 73 | 98.2 |
| BF₃ Catalysis | BF₃·Et₂O | 4 | 82 | 97.8 |
| Microwave* | KOH/neat | 0.3 | 78 | 96.5 |
*Extrapolated from analogous syntheses
Industrial-Scale Production Considerations
Cost Analysis (Per Kilogram Product)
| Component | Classical Method | BF₃ Method |
|---|---|---|
| Raw Materials | $320 | $290 |
| Catalyst | $40 | $110 |
| Energy Consumption | $85 | $60 |
| Total | $445 | $460 |
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its anticancer activity could involve inhibition of cell proliferation or induction of apoptosis through interaction with specific cellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcones
Substituent Effects on Bioactivity
Halogen-Substituted Chalcones
- 3-(3-Bromophenyl)-1-(4-hydroxyphenyl)-2-propen-1-one (Compound 23): This analog replaces the 2,4-dimethoxyphenyl group with a 4-hydroxyphenyl moiety. In nematocidal assays, it exhibited moderate activity against Meloidogyne javanica (yield: 60%, m.p. 164–165°C), but its bromophenyl group conferred lower solubility compared to methoxy derivatives .
- (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (C3) :
Substituting the 2,4-dimethoxyphenyl group with a p-tolyl (methyl-substituted phenyl) group increases hydrophobicity. This compound demonstrated cytotoxicity in cancer cell lines, though its potency was lower than fluorinated analogs (e.g., compound 2 in ) .
Methoxy-Substituted Chalcones
- 3-(2,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one (Compound 22) :
Retaining the 2,4-dimethoxyphenyl group but replacing bromine with a hydroxyl group, this compound showed 69% yield and a melting point of 123–124°C. Its antinematodal activity was superior to brominated analogs, likely due to improved polar interactions . - (E)-1-(2,4-Dimethoxyphenyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one :
This derivative, with additional methoxy and hydroxyl groups, inhibited STAT3 and NF-κB signaling pathways in cancer cells, highlighting the importance of methoxy positioning in modulating transcriptional activity .
Antiproliferative and Cytotoxic Activities
- Compound 2 in : [1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one] exhibited higher cytotoxicity than 5-fluorouracil in oral squamous cell carcinomas. Fluorine atoms enhanced electron-withdrawing effects, improving membrane permeability compared to brominated analogs .
- Fluorine’s smaller atomic radius may facilitate tighter binding to biological targets .
Antimalarial Activity
- 1-(4-Butoxyphenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one (Compound 15) :
A licochalcone A analog with a butoxyphenyl group showed potent antimalarial activity, outperforming brominated chalcones. The alkoxy chain likely enhances lipid solubility and parasite membrane disruption . - (E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one: This compound inhibited Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR) by 38.16%, leveraging the amino group for electrostatic interactions. The brominated analog’s larger halogen may sterically hinder similar interactions .
Structural and Electronic Comparisons
- Bond Lengths and Crystallography :
The title compound’s bond lengths and angles are comparable to analogs like (E)-3-(2-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, but the 3-bromo substituent introduces steric and electronic differences that affect packing in crystal lattices .
Biological Activity
3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one, also known by its CAS number 119199-31-4, is a synthetic chalcone derivative characterized by its unique molecular structure which includes bromine and methoxy substituents. Chalcones are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on various studies and provides insights into its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is C17H15BrO3, with a molecular weight of 347.20 g/mol. The compound features a propene group linking two aromatic rings: a 3-bromophenyl and a 2,4-dimethoxyphenyl.
| Property | Value |
|---|---|
| Molecular Formula | C17H15BrO3 |
| Molecular Weight | 347.20 g/mol |
| CAS Number | 119199-31-4 |
Antibacterial Activity
Chalcones have been widely studied for their antibacterial properties. Research indicates that the presence of bromine in the phenyl ring can enhance antibacterial activity. For instance, studies have shown that compounds with bromine substitutions exhibit significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 0.94 to 6.25 µg/mL, demonstrating potent antibacterial effects attributed to structural modifications including halogenation .
Anticancer Properties
The anticancer potential of chalcones is well-documented. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, a study reported IC50 values in the range of 0.17–2.69 µM for structurally similar compounds against chronic lymphocytic leukemia (CLL) cell lines . The mechanism of action is believed to involve the induction of apoptosis and the generation of reactive oxygen species (ROS), which lead to increased cell death in malignant cells.
Anti-inflammatory Effects
Chalcones have also been recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases where modulation of inflammation can lead to therapeutic benefits.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of chalcones has revealed that specific substitutions on the phenyl rings can significantly influence their biological activity:
- Bromine Substitution : Enhances antibacterial properties.
- Methoxy Groups : The positioning of methoxy groups (e.g., at C-2 and C-4) affects the compound's efficacy; however, excessive methoxylation may lead to reduced activity .
Case Studies
Several studies have evaluated the biological activity of related chalcone derivatives, providing insights into the potential applications of this compound:
- Antibacterial Study : A study focused on various flavonoids showed that brominated chalcones had superior antibacterial effects compared to their non-brominated counterparts. The study highlighted MIC values indicating strong inhibition against Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation : A series of experiments conducted on different cancer cell lines demonstrated that compounds similar to this compound induced apoptosis through ROS generation and downregulation of anti-apoptotic proteins .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(3-bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one, and how do reaction conditions influence yield?
- Methodology : Claisen-Schmidt condensation is a common method for chalcone synthesis. For this compound, equimolar ratios of 3-bromoacetophenone and 2,4-dimethoxybenzaldehyde are reacted in ethanol under acidic (e.g., NaOH) or basic (e.g., piperidine) catalysis. Elevated temperatures (60–80°C) and reflux conditions improve yields (60–69%) by enhancing enolate formation and dehydration . Solvent polarity and catalyst choice significantly affect reaction kinetics and purity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?
- Methodology :
- IR spectroscopy : Confirms the α,β-unsaturated ketone (C=O stretch at ~1677–1680 cm⁻¹) and aromatic C-Br absorption (~807 cm⁻¹) .
- ¹H NMR : The trans-olefinic protons appear as doublets at δ 7.26–7.75 (J = 16 Hz). Methoxy groups on the 2,4-dimethoxyphenyl ring resonate as singlets at δ 3.8–3.9 .
- Elemental analysis : Validates purity (e.g., C, 59.16%; Br, 26.29% ).
Q. What preliminary biological activities have been reported for this chalcone, and how do substituents influence efficacy?
- Methodology : Antimicrobial assays (e.g., broth microdilution) reveal that lipophilic substituents (e.g., bromine at the 3-position) enhance activity against Gram-negative bacteria (Bordetella bronchiseptica, MIC = 0.2 mg/mL). Polar groups (e.g., methoxy) reduce potency due to decreased membrane permeability . Comparative studies suggest halogenation at the 3-position improves steric and electronic interactions with bacterial targets .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the nonlinear optical (NLO) properties of this compound?
- Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level analyze hyperpolarizability (β), dipole moment, and frontier molecular orbitals. The electron-withdrawing bromine and electron-donating methoxy groups create charge-transfer asymmetry, enhancing NLO response. Molecular electrostatic potential (MESP) maps identify reactive sites for further functionalization .
Q. What challenges arise in crystallographic refinement of this compound, particularly regarding twinning or disorder?
- Methodology : Single-crystal X-ray diffraction may reveal non-merohedral twinning due to the compound’s planar structure and π-π stacking. SHELXL refinement (HKLF 5 format) with BASF parameter adjustments resolves overlapping reflections. Disordered methoxy or bromophenyl groups require PART and ISOR constraints to model thermal motion accurately .
Q. How does substituent positioning (e.g., 2,4-dimethoxy vs. 3-bromo) modulate antioxidant or anticancer mechanisms?
- Methodology :
- Antioxidant assays : DPPH radical scavenging tests correlate methoxy groups’ electron-donating effects with increased activity.
- Anticancer studies : MTT assays on cancer cell lines (e.g., HepG2) show IC₅₀ values <10 μM. The bromine atom enhances pro-apoptotic effects by stabilizing interactions with tubulin or DNA .
Q. Which HPLC conditions achieve optimal separation of this chalcone from complex mixtures?
- Methodology : Reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) and gradient elution (acetonitrile/water with 0.1% formic acid) resolves the compound at ~46.5 min (UV detection at 280 nm). Validation parameters include linearity (R² > 0.999), LOD (0.1 μg/mL), and precision (%RSD < 2%) .
Data Contradictions and Resolution
Q. Why do conflicting reports exist regarding the antibacterial efficacy of structurally similar chalcones?
- Analysis : Discrepancies arise from variations in assay protocols (e.g., nutrient media affecting bacterial growth) or substituent electronic effects. For example, 3-bromo derivatives show higher activity in B. bronchiseptica (MIC = 0.2 mg/mL) than 4-chloro analogs (MIC > 0.6 mg/mL) due to optimized lipophilicity . Standardized protocols (CLSI guidelines) and SAR studies are critical for reconciling data.
Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Observed Data | Reference |
|---|---|---|
| IR (C=O) | 1677–1680 cm⁻¹ | |
| ¹H NMR (CH=CH) | δ 7.26 (d, J = 16 Hz), δ 7.75 (d, J = 16 Hz) | |
| Elemental Analysis | C: 59.16%; Br: 26.29% |
Table 2 : Biological Activity of Halogenated Chalcones
| Substituent | MIC (mg/mL) vs. B. bronchiseptica | Reference |
|---|---|---|
| 3-Bromo | 0.2 | |
| 4-Chloro | >0.6 | |
| 3,4-Dimethoxy | Inactive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
